4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a unique hybrid structure combining aromatic and heterocyclic motifs. Its core structure includes:
- A 4-ethoxy-substituted benzene ring linked to a sulfonamide group.
- A central ethyl chain bearing two distinct heterocyclic moieties: furan-2-yl and thiophene-2-sulfonyl.
The sulfonamide bridge (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding affinity. The ethyl spacer’s substitution with furan (oxygen-containing heterocycle) and thiophene-sulfonyl (sulfur-containing group) introduces steric and electronic complexity, which may influence metabolic stability and selectivity in biological systems .
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S3/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHKRLAUZCWQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan and thiophene derivatives, followed by their coupling with the benzene sulfonamide moiety.
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Step 1: Synthesis of Furan and Thiophene Derivatives
- The furan derivative can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
- The thiophene derivative can be prepared through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
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Step 2: Coupling Reactions
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Step 3: Final Assembly
- The final step involves the introduction of the ethoxy group through an etherification reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s aromatic and sulfonamide functionalities make it a candidate for the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides and aromatic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form hydrogen bonds with biological macromolecules, which can influence the compound’s bioactivity.
Comparison with Similar Compounds
Key Insights :
- Cost and accessibility : The chloro analogue is more accessible and affordable, making it a practical choice for preliminary screenings. The fluoro derivative is significantly costlier, likely due to synthetic complexity and fluorine incorporation.
Biological Activity
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological applications. Its unique structure, which includes both furan and thiophene moieties, suggests diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The compound features an ethoxy group, a furan ring, and a thiophene sulfonyl group, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 896319-85-0 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamides have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial protein synthesis or disruption of nucleic acid synthesis pathways.
Case Study:
A study published in MDPI reported that furan and thiophene derivatives demonstrated potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for different strains . This suggests that this compound may also possess similar antimicrobial properties.
Anticancer Potential
The anticancer activity of sulfonamide derivatives has garnered attention due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
A comparative analysis highlighted that certain thiophene-containing compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency . Although specific data for the compound is limited, its structural characteristics suggest it could be explored for similar anticancer effects.
The proposed mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. The binding affinity to these targets can alter cellular processes, leading to the desired therapeutic effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
